1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione, also known as stavudine, is an antiretroviral drug used to treat human immunodeficiency virus (HIV) infections. The drug belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs) that inhibit the reverse transcriptase enzyme of HIV, thereby preventing the virus from replicating and spreading in the body.
Mechanism Of Action
Stavudine works by inhibiting the reverse transcriptase enzyme of HIV, which is responsible for converting the viral RNA into DNA. The drug is incorporated into the growing viral DNA chain, causing premature termination of the chain and preventing further replication of the virus.
Biochemical And Physiological Effects
Stavudine has been shown to have several biochemical and physiological effects on the body. The drug can cause mitochondrial toxicity, which can lead to peripheral neuropathy, pancreatitis, and lactic acidosis. It can also cause bone marrow suppression, resulting in anemia, neutropenia, and thrombocytopenia. Other side effects of the drug include nausea, vomiting, diarrhea, and rash.
Advantages And Limitations For Lab Experiments
Stavudine has several advantages for lab experiments, including its high potency against HIV and its ability to penetrate the blood-brain barrier. However, the drug also has several limitations, including its toxicity and the development of drug resistance in some patients.
Future Directions
Several future directions for 1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione research include the development of new formulations of the drug, such as sustained-release formulations, to improve patient adherence and reduce toxicity. Other areas of research include the identification of new targets for antiretroviral therapy and the development of new drugs that can overcome drug resistance. Additionally, research is needed to better understand the long-term effects of 1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione on mitochondrial function and to develop strategies to mitigate its toxicity.
Synthesis Methods
Stavudine can be synthesized by the reaction of thymine with 2-deoxy-D-ribose in the presence of a strong acid catalyst. The resulting intermediate is then treated with dimethyl sulfate to form the dimethoxy methyl derivative. The final product is obtained by reacting the dimethoxy methyl derivative with potassium hydroxide in ethanol.
Scientific Research Applications
Stavudine has been extensively studied for its efficacy in treating HIV infections. Several clinical trials have demonstrated its effectiveness in reducing viral load and increasing CD4 cell counts in HIV-infected individuals. The drug has also been used in combination with other antiretroviral drugs to form highly active antiretroviral therapy (HAART) regimens, which have significantly improved the prognosis and quality of life of HIV-infected patients.
properties
CAS RN |
196596-84-6 |
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Product Name |
1-[(2R,3R,4R,5R)-5-(Dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione |
Molecular Formula |
C12H18N2O7 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-5-(dimethoxymethyl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H18N2O7/c1-19-11(20-2)10-9(17)8(6(5-15)21-10)14-4-3-7(16)13-12(14)18/h3-4,6,8-11,15,17H,5H2,1-2H3,(H,13,16,18)/t6-,8-,9+,10+/m0/s1 |
InChI Key |
RTOYHFGCVJLIAL-BEYHFKMWSA-N |
Isomeric SMILES |
COC([C@H]1[C@@H]([C@H]([C@@H](O1)CO)N2C=CC(=O)NC2=O)O)OC |
SMILES |
COC(C1C(C(C(O1)CO)N2C=CC(=O)NC2=O)O)OC |
Canonical SMILES |
COC(C1C(C(C(O1)CO)N2C=CC(=O)NC2=O)O)OC |
synonyms |
2,5-ANHYDRO-4-DEOXY-4-(3,4-DIHYDRO-2,4-DIOXO-1(2H)-PYRIMIDINYL)-1-(DIMETHYL ACETAL)-L-MANNOSE |
Origin of Product |
United States |
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